molecular formula C9H10Cl2N2 B8577207 2,6-Dichloro-4-pyrrolidino-pyridine

2,6-Dichloro-4-pyrrolidino-pyridine

Cat. No.: B8577207
M. Wt: 217.09 g/mol
InChI Key: JAWUDSRPONXGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-4-pyrrolidino-pyridine is a chlorinated pyridine derivative featuring a pyrrolidino substituent at the 4-position. The compound’s structure comprises a pyridine ring with chlorine atoms at the 2- and 6-positions, and a five-membered pyrrolidine (a saturated cyclic secondary amine) at the 4-position.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,6-dichloro-4-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C9H10Cl2N2/c10-8-5-7(6-9(11)12-8)13-3-1-2-4-13/h5-6H,1-4H2

InChI Key

JAWUDSRPONXGIR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2,6-Dichloro-4-(4-propylphenyl)pyridine

  • Structure : Pyridine ring with 2,6-dichloro and 4-(4-propylphenyl) substituents.
  • Molecular Formula : C₁₄H₁₃Cl₂N .
  • Molecular Weight : 266.17 g/mol .
  • Key Differences: The 4-position substituent in this compound is a bulky, hydrophobic 4-propylphenyl group, whereas 2,6-Dichloro-4-pyrrolidino-pyridine features a pyrrolidino group, which is smaller, polar, and basic due to the secondary amine. The pyrrolidino group may enhance solubility in polar solvents and participation in hydrogen bonding, unlike the aryl group in the propylphenyl derivative. Reactivity: The electron-withdrawing chlorine atoms in both compounds activate the pyridine ring for nucleophilic substitution, but the pyrrolidino group’s electron-donating nature could modulate reactivity differently compared to the electron-neutral propylphenyl group.

4-Chloro-2,6-di(2-pyridinyl)pyrimidine

  • Structure : Pyrimidine ring (two nitrogen atoms) with 4-chloro and 2,6-di(2-pyridinyl) substituents.
  • Molecular Formula : C₁₄H₉ClN₄ .
  • Molecular Weight : 268.7 g/mol .
  • Physical Properties :
    • Density: 1.311 g/cm³ (predicted)
    • Boiling Point: 366.7°C (predicted)
    • pKa: -0.51 (predicted) .
  • Key Differences: Ring System: Pyrimidine (six-membered, two nitrogens) vs. pyridine (six-membered, one nitrogen). The additional nitrogen in pyrimidine increases electron deficiency, affecting aromaticity and reactivity. Basicity: The pyrrolidino group (pKa ~10–11 for pyrrolidine) is significantly more basic than the pyridinyl substituents (pKa ~1–5 for pyridine), influencing pH-dependent behavior.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

  • Structure : Pyrimidine ring with 2-chloro, 6-methyl, and 4-carboxylic acid groups.
  • Molecular Formula : C₆H₅ClN₂O₂ (CAS 89581-58-8) .
  • Key Differences: Functional Groups: The carboxylic acid group introduces high polarity and acidity (pKa ~2–3), contrasting with the pyrrolidino group’s basicity. Applications: Carboxylic acid derivatives are often used in metal coordination or as linkers in drug design, whereas pyrrolidino-pyridines may serve as ligands or bases in catalysis.

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa Key Substituents
2,6-Dichloro-4-pyrrolidino-pyridine C₉H₁₀Cl₂N₂ ~237.1 (calculated) N/A N/A ~10–11* 2,6-Cl; 4-pyrrolidino
2,6-Dichloro-4-(4-propylphenyl)pyridine C₁₄H₁₃Cl₂N 266.17 N/A N/A N/A 2,6-Cl; 4-(4-propylphenyl)
4-Chloro-2,6-di(2-pyridinyl)pyrimidine C₁₄H₉ClN₄ 268.7 1.311 366.7 -0.51 4-Cl; 2,6-pyridinyl
2-Chloro-6-methylpyrimidine-4-carboxylic acid C₆H₅ClN₂O₂ 188.57 N/A N/A ~2–3* 2-Cl; 6-methyl; 4-COOH

*Predicted or estimated based on analogous compounds.

Research Findings and Implications

Reactivity: The 2,6-dichloro substitution in pyridines facilitates nucleophilic aromatic substitution (e.g., with amines or alkoxides). The pyrrolidino group’s electron-donating nature may slow such reactions compared to electron-withdrawing substituents like carboxylic acids . Pyrimidine derivatives (e.g., 4-Chloro-2,6-di(2-pyridinyl)pyrimidine) are more electron-deficient, favoring metal-catalyzed cross-coupling reactions .

Solubility and Applications: Pyrrolidino-pyridines are likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to their amine group, whereas 2,6-Dichloro-4-(4-propylphenyl)pyridine is more lipophilic, suited for organic phase reactions .

Thermal Stability: Pyrimidine derivatives () exhibit high predicted boiling points (~366°C), suggesting thermal stability for high-temperature applications. Pyrrolidino-pyridines may decompose at lower temperatures due to the amine’s volatility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.